
Methyl 4-(trifluoromethyl)thiazole-2-carboxylate
Übersicht
Beschreibung
Methyl 4-(trifluoromethyl)thiazole-2-carboxylate is a compound that belongs to the class of thiazole derivatives, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its chemical and physical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of related thiazole derivatives often involves starting materials such as amino-thiazoles or their selenazole counterparts, which undergo various chemical transformations. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound with antitumor and antifilarial properties, was prepared from 2-amino-4-(chloromethyl)thiazole as a starting material . Similarly, other thiazole derivatives have been synthesized using different starting ketones and by employing reactions like anti-Michael addition and condensation with thioamides .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and X-ray diffraction crystallography. For example, the structure of organotin thiazole carboxylates was characterized by NMR and IR, and further confirmed by X-ray diffraction . The molecular geometry and electronic structure of these compounds can also be investigated using density functional theory (DFT) calculations, which provide insights into their stability and reactivity .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including 1,3-dipolar cycloaddition, which is a common method for synthesizing heterocyclic compounds. For instance, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was synthesized using this approach . Additionally, dehydration reactions can be used to convert hydroxythiazoline derivatives into thiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as their solubility, melting points, and stability, are influenced by the substituents on the thiazole ring. The presence of a trifluoromethyl group can enhance the lipophilicity and potentially the biological activity of these compounds. The fungicidal activity of N-substituted 2-methyl-4-trifluoromethyl-5-thiazole carboxamides, for example, was found to be significant against various fungal pathogens . The introduction of fluorine atoms can also affect the electronic properties and reactivity of these molecules, as seen in the synthesis and characterization of bis-trifluoromethyl thiazoline derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Fungicides
Methyl 4-(trifluoromethyl)thiazole-2-carboxylate has been utilized in the synthesis of novel fungicides like thifuzamide. Liu An-chang's study details a process where this compound, along with other intermediates, is used to yield thifuzamide with significant efficiency (Liu An-chang, 2012).
Fungicidal Activity and Synthesis
In another research, the synthesis of N-substituted 2-methyl-4-trifluoromethyl-5-thiazole carboxamides from Methyl 4-(trifluoromethyl)thiazole-2-carboxylate exhibited notable fungicidal activity. This study by Li Wei demonstrates the potential of these compounds in agricultural applications (Li Wei, 2012).
Building Blocks in Drug Discovery
Methyl 4-(trifluoromethyl)thiazole-2-carboxylate derivatives have been acknowledged as valuable building blocks in drug discovery. A study by Martina Durcik et al. highlights the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, showcasing its versatility in medicinal chemistry (Durcik et al., 2020).
Corrosion Inhibition
A study by A. Yüce et al. explores the use of a related compound, 2-amino-4-methyl-thiazole, as a corrosion inhibitor for mild steel in acidic solutions. This indicates the potential of thiazole derivatives, including Methyl 4-(trifluoromethyl)thiazole-2-carboxylate, in industrial applications (Yüce et al., 2014).
Synthesis of Thiadiazole Derivatives
In the field of agrochemicals, Methyl 4-(trifluoromethyl)thiazole-2-carboxylate serves as a raw material in synthesizing thiadiazole derivatives, as demonstrated in Zhang Ku's study. These compounds have shown potential in fungicidal activities (Zhang Ku, 2014).
Wirkmechanismus
Target of Action
Methyl 4-(trifluoromethyl)thiazole-2-carboxylate is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor properties One study suggests that thiazole derivatives can target the bacterial enzyme uridine diphosphate-n-acetylmuramate/l-alanine ligase, which plays a crucial role in peptidoglycan synthesis .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially activating or inhibiting biochemical pathways, enzymes, or receptors in biological systems . For instance, some thiazole derivatives have been found to inhibit the growth of certain bacterial strains by interacting with key enzymes involved in their metabolic pathways .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall . This inhibition disrupts the normal functioning of the bacteria, leading to their death.
Pharmacokinetics
The compound is reported to be a solid at 20°c and soluble in methanol . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives are known to have various biological effects, including antimicrobial, antifungal, and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The compound is recommended to be stored at room temperature, preferably in a cool and dark place . This suggests that factors such as temperature and light exposure could potentially affect the compound’s stability and efficacy.
Safety and Hazards
Zukünftige Richtungen
“Methyl 4-(trifluoromethyl)thiazole-2-carboxylate” can be used as an intermediate in organic synthesis and medicinal chemistry, and can be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules . The future directions for this compound will likely involve further exploration of its potential applications in these areas.
Eigenschaften
IUPAC Name |
methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c1-12-5(11)4-10-3(2-13-4)6(7,8)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJHXOYYMRJRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CS1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696362 | |
| Record name | Methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(trifluoromethyl)thiazole-2-carboxylate | |
CAS RN |
79247-85-1 | |
| Record name | Methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





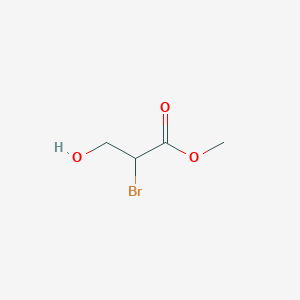
![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]](/img/structure/B3029730.png)
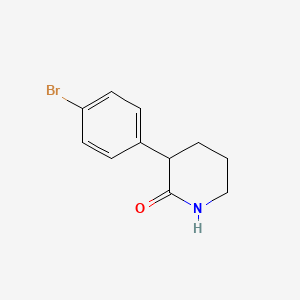
![5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029734.png)


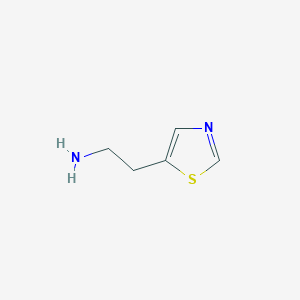
![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)
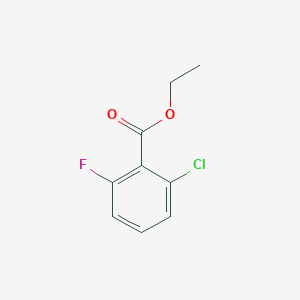

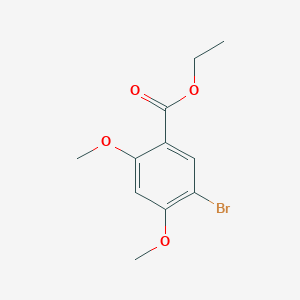
![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)